Pubchem_53384435

Description

Properties

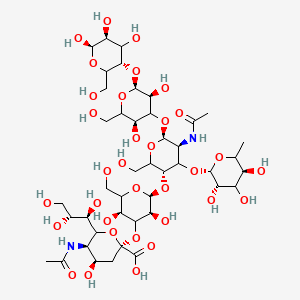

IUPAC Name |

(2S,4R,5R)-5-acetamido-2-[(2S,3S,5S)-2-[(3S,5S,6S)-5-acetamido-6-[(3S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(3S,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-[(2S,3S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H72N2O33/c1-10-21(55)25(59)28(62)39(68-10)75-34-20(45-12(3)52)38(76-35-23(57)15(6-47)70-40(29(35)63)73-31-17(8-49)69-37(65)27(61)26(31)60)72-18(9-50)32(34)74-41-30(64)36(24(58)16(7-48)71-41)78-43(42(66)67)4-13(53)19(44-11(2)51)33(77-43)22(56)14(54)5-46/h10,13-41,46-50,53-65H,4-9H2,1-3H3,(H,44,51)(H,45,52)(H,66,67)/t10?,13-,14-,15?,16?,17?,18?,19-,20+,21-,22-,23+,24+,25?,26?,27+,28+,29+,30+,31-,32-,33?,34?,35?,36?,37-,38+,39+,40+,41+,43+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSXTAKLCDGTLR-IDZALIKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC5C(C(OC(C5O)OC6C(OC(C(C6O)O)O)CO)CO)O)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H](C([C@@H]([C@@H](O1)OC2[C@@H]([C@@H](OC([C@H]2O[C@H]3[C@H](C([C@H](C(O3)CO)O)O[C@@]4(C[C@H]([C@H](C(O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC5[C@@H]([C@@H](OC([C@@H]5O)CO)O[C@@H]6C(O[C@H]([C@H](C6O)O)O)CO)O)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H72N2O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693718 | |

| Record name | PUBCHEM_53384435 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1145.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127923-85-7 | |

| Record name | PUBCHEM_53384435 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Recognition and Intermolecular Interactions Mediated by Sialyl Lewis X Lactose

Sialyl Lewis X-Lactose as a Ligand for Selectin Family Proteins

The selectin family of cell adhesion molecules, comprising E-selectin, L-selectin, and P-selectin, are key players in the initial attachment and rolling of leukocytes on the endothelial lining of blood vessels during inflammation. nih.govwikipedia.org Sialyl Lewis X, often presented on the surface of leukocytes, is the minimal carbohydrate structure recognized with high specificity by all three selectins, initiating the process of leukocyte extravasation to sites of tissue injury or infection. oup.commdpi.com

E-Selectin Binding Mechanisms and Specificity

E-selectin, expressed on activated endothelial cells, recognizes Sialyl Lewis X as its natural ligand, a critical interaction for the tethering and rolling of leukocytes. oup.comresearchgate.net The binding is characterized by a relatively weak affinity, with thermodynamic dissociation constants measured in the micromolar range. nih.gov This low-affinity interaction is thought to be crucial for the dynamic nature of leukocyte rolling along the endothelium. nih.gov

The specificity of E-selectin for Sialyl Lewis X is conferred by the terminal tetrasaccharide structure, Siaα2-3Galβ1-4(Fucα1-3)GlcNAc. frontiersin.org This recognition is largely independent of sulfation, which distinguishes it from L-selectin binding. mdpi.com E-selectin can bind to Sialyl Lewis X when it is part of either N-linked or O-linked glycans on various cell surface glycoproteins, such as P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), CD43, or CD44. wikipedia.org The interaction involves the C-type lectin domain of E-selectin, which is essential for its biological function. oup.com

| Property | Value | Source |

| Thermodynamic Dissociation Constant (Kd) | 107 +/- 26 µM (fluorescent sLe(x)[Glc]), 120 +/- 31 µM (free sLe(x)[Glc]) | nih.gov |

| Key Interacting Domain | C-type lectin domain | oup.com |

| Sulfation Dependence | Independent | mdpi.com |

L-Selectin Interactions, Including Sulfation Dependencies

L-selectin, constitutively expressed on most leukocytes, mediates the homing of lymphocytes to secondary lymphoid organs and the recruitment of leukocytes to sites of inflammation. rupress.orgembopress.org Unlike E-selectin, the interaction of L-selectin with its ligands is highly dependent on specific sulfation modifications of the Sialyl Lewis X structure. kiesslinglab.com

The primary physiological ligand for L-selectin often contains a 6-sulfo-sLeX motif, where a sulfate (B86663) group is added to the C6 position of the N-acetylglucosamine (GlcNAc) residue. explorationpub.comnih.gov This sulfation is a critical modification for high-affinity binding to L-selectin. kiesslinglab.comresearchgate.net Studies have shown that 6-sulfo-sLeX exhibits the strongest binding affinity to L-selectin compared to other sulfated and non-sulfated forms of Sialyl Lewis X. explorationpub.com The synthesis of this specific epitope is catalyzed by GlcNAc-6-O-sulfotransferases. explorationpub.com Further studies have also implicated 6'-sulfo-sLeX (sulfation on the galactose residue) in L-selectin binding, although its contribution appears to be secondary to the 6-sulfation of GlcNAc. rupress.orgkiesslinglab.com

| Modification | Effect on L-Selectin Binding | Source |

| 6-sulfo-sLeX | Strongest binding strength | explorationpub.com |

| 6'-sulfo-sLeX | Contributes to binding, but to a lesser extent than 6-sulfo-sLeX | kiesslinglab.com |

| Unsulfated sLeX | Weaker binding compared to sulfated forms | kiesslinglab.com |

P-Selectin Ligand Recognition

P-selectin, stored in the granules of platelets and endothelial cells, is rapidly mobilized to the cell surface upon activation and plays a crucial role in the initial tethering of leukocytes and platelets. nih.gov Similar to E-selectin, P-selectin recognizes the Sialyl Lewis X tetrasaccharide. explorationpub.commdpi.com The primary physiological ligand for P-selectin is P-selectin glycoprotein ligand-1 (PSGL-1), which is expressed on the surface of leukocytes. explorationpub.com The O-linked glycans on PSGL-1 are capped with Sialyl Lewis X, which, in conjunction with sulfated tyrosine residues near the N-terminus of PSGL-1, forms the high-affinity binding site for P-selectin. wikipedia.org While the core recognition motif is Sialyl Lewis X, the surrounding protein and sulfation modifications on the protein backbone are critical for optimal binding.

Interactions of Sialyl Lewis X-Lactose with Other Lectins and Carbohydrate-Binding Proteins

Beyond the selectin family, Sialyl Lewis X-Lactose is recognized by other important carbohydrate-binding proteins, including Siglecs and viral hemagglutinins, highlighting its diverse roles in immunity and pathogenesis.

Siglec-Mediated Recognition and Cellular Consequences

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of I-type lectins expressed on immune cells that recognize sialylated glycans and are involved in modulating immune responses. nih.govpnas.org Several Siglecs have been shown to bind to Sialyl Lewis X and its sulfated derivatives.

Siglec-9, found on monocytes, neutrophils, and certain T cells, exhibits a preference for Sialyl Lewis X and its 6-O-sulfo analogue. nih.govacs.org The interaction involves the canonical sialic acid-binding site on the V-set domain of Siglec-9. nih.gov Binding of Siglec-9 to its sialoglycan ligands can trigger inhibitory signaling pathways within the immune cell. nih.gov

Siglec-8, expressed on eosinophils and mast cells, shows a high specificity for 6'-sulfo sialyl Lewis X. pnas.org This interaction is crucial for inducing apoptosis in eosinophils and inhibiting mast cell degranulation, thereby playing a role in down-regulating allergic inflammatory responses. pnas.org The mouse paralog, Siglec-F, also preferentially recognizes 6'-sulfated sialyl Lewis X. atsjournals.org

| Siglec | Preferred Ligand | Cellular Consequence | Source |

| Siglec-9 | Sialyl Lewis X, 6-O-sulfo-sLeX | Inhibitory signaling | nih.govacs.org |

| Siglec-8 | 6'-sulfo-sLeX | Eosinophil apoptosis, mast cell inhibition | pnas.org |

| Siglec-F (mouse) | 6'-sulfated sLeX | Eosinophil regulation | atsjournals.org |

Hemagglutinin Binding Studies in Pathogen Interactions

The hemagglutinin (HA) protein of some viruses, particularly influenza viruses, can recognize and bind to sialylated glycans on the surface of host cells, which is the first step in viral entry. Studies have shown that certain avian influenza viruses, such as some H5 strains, have a binding preference for fucosylated α2-3 sialosides like Sialyl Lewis X. researchgate.netresearchgate.net This binding specificity is determined by specific amino acid residues within the receptor-binding site of the hemagglutinin. researchgate.net For instance, mutations at positions 222 and 227 in the H5 HA can influence the binding preference for Sialyl Lewis X. researchgate.net This interaction is significant for understanding the host range and interspecies transmission of influenza viruses. researchgate.net Human parainfluenza viruses (hPIV1 and hPIV3) also bind to modifications of Neu5Acα2-3Galβ1-4GlcNAc, including the Sialyl Lewis X motif. asm.org

Molecular Determinants of Sialyl Lewis X-Lactose Binding Affinity and Specificity

The binding of Sialyl Lewis X-Lactose to its protein receptors, primarily selectins and some galectins, is a highly specific process governed by a network of non-covalent interactions. The affinity and specificity of these interactions are dictated by the precise chemical features of both the oligosaccharide and the protein's carbohydrate recognition domain (CRD).

The interaction with selectins is fundamental to processes such as leukocyte trafficking during inflammation. wikipedia.org The minimal structural requirement for selectin binding is the sialyl Lewis X (sLex) tetrasaccharide. mdpi.com Molecular dynamics simulations and structural studies have elucidated the key interactions. For E-selectin, the fucose and sialic acid moieties of Sialyl Lewis X are critical for binding. explorationpub.comglycomimetics.com The fucose residue engages in crucial hydrogen bonding within the CRD, often involving a calcium ion that is essential for selectin function. researchgate.netnih.gov The carboxyl group of the sialic acid is also vital for tight binding to E-selectin. glycomimetics.com In contrast, the N-acetylglucosamine portion of the ligand extends out of the primary binding site and has minimal direct interaction with E-selectin. glycomimetics.com

The different selectins (E, P, and L) exhibit distinct binding specificities and affinities for Sialyl Lewis X-Lactose. NMR data has shown that E-selectin has a significantly higher affinity for sLex compared to P- and L-selectin. mdpi.com Further specificity is conferred by modifications to the core Sialyl Lewis X structure. For instance, the addition of a sulfate group to the 6-position of the GlcNAc residue (forming 6-sulfo-sLex) enhances the binding affinity for L-selectin, an interaction important for lymphocyte homing. mdpi.comexplorationpub.com In contrast, E-selectin recognition is largely independent of such sulfation. mdpi.com For P-selectin, high-affinity binding to its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), requires both the sLex determinant and sulfated tyrosine residues on the protein backbone, highlighting a cooperative binding mechanism. nih.govglycoforum.gr.jp

| Ligand | Receptor | Binding Affinity (KD) | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|---|

| Sialyl Lewis X | E-selectin | 0.72 mM | 1 mM (for mAb CSLEX1 binding) | mdpi.comoup.com |

| Sialyl Lewis X | P-selectin | 7.8 mM | - | mdpi.com |

| Sialyl Lewis X | L-selectin | 3.9 mM | - | mdpi.com |

| (sLex)2-peptide | Immobilized E-selectin | - | Enhanced 3-fold vs. sLex | oup.com |

| (sLex)3-peptide | Immobilized E-selectin | - | Enhanced 10-fold vs. sLex | oup.com |

| sLex-liposomes | Immobilized E-selectin | - | Enhanced by ~5 orders of magnitude vs. sLex | oup.com |

Galectins , another family of lectins, also recognize Sialyl Lewis X-Lactose. Galectin-8, in particular, shows a high affinity for 3'-O-sialylated glycans. nih.govnih.gov This specificity is primarily attributed to its N-terminal carbohydrate recognition domain (N-CRD). nih.govoup.com X-ray crystallography and mutagenesis studies have identified specific amino acid residues in the galectin-8 N-CRD that are crucial for this interaction. nih.govnih.gov While the amino acids that recognize the core lactose (B1674315) structure are largely conserved among galectins, residues such as Arginine 45 (Arg45), Glutamine 47 (Gln47), and Arginine 59 (Arg59) are unique to galectin-8N and are indispensable for the strong binding to the sialic acid moiety of Sialyl Lewis X-Lactose. nih.govnih.govoup.com These residues form direct or indirect interactions with the sialic acid, contributing significantly to the binding affinity. nih.govnih.gov Furthermore, van der Waals interactions between the fucose residue of the ligand and Tyr141 in the galectin-8N CRD also contribute to increased affinity. nih.govnih.gov

Role of Multivalency in Sialyl Lewis X-Lactose-Mediated Interactions

The importance of multivalency is clearly demonstrated in the context of selectin-mediated cell adhesion. To effectively inhibit the rolling of leukocytes on endothelial cells, which is mediated by E-selectin, inhibitors must present multiple Sialyl Lewis X motifs. oup.com Research has shown that synthetic multivalent constructs, such as di- and trivalent sLex-peptides and sLex-bearing liposomes, are significantly more potent inhibitors than the monovalent tetrasaccharide. oup.comnih.gov For instance, while di- and trivalent sLex-peptides showed a 3- to 10-fold enhancement in inhibiting cell adhesion to immobilized E-selectin, sLex-liposomes were more effective by approximately five orders of magnitude. oup.com

The spatial arrangement of the Sialyl Lewis X moieties in a multivalent presentation is a critical determinant of binding efficacy. For optimal binding to E-selectin, it has been suggested that the distance between the individual tetrasaccharide units on a multivalent ligand should be around 40 Å, which corresponds to the size of the E-selectin lectin domain. oup.com The flexibility and density of the ligands on the multivalent scaffold also play a crucial role. For example, the high mobility of sLex residues on the surface of liposomes allows them to adapt their conformation to match the pattern of E-selectin receptors on a cell surface, thereby facilitating multiple binding events. oup.com Interestingly, studies with sLex-liposomes have indicated that inhibitory potency is not merely a function of ligand density but is also influenced by the size of the liposomal vesicle, which affects the contact area with the cell surface. oup.com

Investigative Paradigms for Sialyl Lewis X Lactose in Cellular and Physiological Processes

Role in Cell Adhesion and Trafficking Mechanisms

The function of Sialyl Lewis X-Lactose in mediating cell adhesion is central to its biological significance, particularly in the context of leukocyte trafficking and its interactions with the vascular endothelium.

Leukocyte Rolling and Extravasation Studies

Sialyl Lewis X is a crucial component in the process of leukocyte tethering and rolling along the endothelial walls of blood vessels, a prerequisite for their extravasation into tissues during an inflammatory response. wikipedia.org It functions as a ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin), which are expressed on the surface of endothelial cells and leukocytes. wikipedia.orgrupress.orgnih.gov

The interaction between Sialyl Lewis X on leukocytes and selectins on endothelial cells initiates the "rolling" of leukocytes, slowing them down from the bloodstream and allowing for subsequent firm adhesion and transmigration. rupress.orgoup.com For instance, Sialyl Lewis X expressed on cell surface glycoproteins like PSGL-1, CD43, or CD44 can bind to E-selectin, facilitating the accumulation of circulating leukocytes at sites of inflammation. wikipedia.org Research has demonstrated that blocking E-selectin can prevent the increased adhesion of leukocytes to irradiated endothelial cells, highlighting the importance of this interaction. nih.gov

| Molecule | Role in Leukocyte Adhesion | Key Interactions |

| Sialyl Lewis X | Acts as a ligand on leukocytes. wikipedia.org | Binds to E-selectin, P-selectin, and L-selectin on endothelial cells. wikipedia.orgrupress.org |

| E-selectin | Adhesion molecule on activated endothelial cells. oup.com | Mediates the initial tethering and rolling of leukocytes. mdpi.com |

| P-selectin | Adhesion molecule on activated endothelial cells and platelets. rupress.org | Involved in the early stages of leukocyte adhesion. nih.gov |

| L-selectin | Adhesion molecule on leukocytes. rupress.org | Mediates leukocyte homing. wikipedia.org |

Modulation of Endothelial Cell Interactions

The interaction between Sialyl Lewis X and endothelial cells is a tightly regulated process. The expression of E-selectin on the surface of endothelial cells is induced by inflammatory stimuli such as TNF-α and IL-1β. nih.gov This upregulation of E-selectin enhances the capture of leukocytes expressing Sialyl Lewis X.

Studies have shown that molecules that mimic the structure of Sialyl Lewis X can act as competitive inhibitors of this interaction, thereby attenuating leukocyte adhesion. nih.gov This has significant implications for developing anti-inflammatory therapies. Furthermore, the density and distribution of Sialyl Lewis X on the cell surface can influence the avidity of binding to selectins on endothelial cells. oup.com

Involvement in Cellular Signaling Pathways

Beyond its role as a simple adhesion molecule, Sialyl Lewis X is implicated in "outside-in" signaling pathways. The binding of Sialyl Lewis X on cancer cells to selectins on endothelial cells can trigger intracellular signaling cascades that promote cell growth and malignancy. nih.gov Sialylated glycans, including Sialyl Lewis X, can regulate cell transduction pathways through direct cell-cell signaling, which is an essential function for cancer progression. frontiersin.org

Research indicates that the expression of Sialyl Lewis X is associated with the activation of certain signaling pathways. For example, in colon cancer cells, an increase in Sialyl Lewis X expression, driven by the upregulation of specific enzymes, was dependent on c-myc expression. nih.gov

Contributions to Immune System Regulation and Response

Sialyl Lewis X plays a multifaceted role in the immune system. It is constitutively expressed on granulocytes and monocytes and is induced on activated T and B lymphocytes. wikipedia.org This expression pattern is critical for the inflammatory extravasation of these cells. wikipedia.org

The Sialyl Lewis X determinant is preferentially expressed on activated Th1 cells but not on Th2 cells, suggesting a role in directing specific types of immune responses. wikipedia.org Furthermore, recent studies have identified Sialyl Lewis X as a marker for a subpopulation of highly differentiated and functional regulatory T cells (Tregs) in both humans and mice. nih.gov These Sialyl Lewis X-positive Tregs show an enhanced ability to suppress the proliferation of naive CD4+ T cells. nih.gov The interaction between sialylated structures on tumor cells and Siglec receptors on immune cells can also convey immunosuppressive signals. mdpi.com

| Immune Cell Type | Sialyl Lewis X Expression | Functional Implication |

| Granulocytes & Monocytes | Constitutively expressed. wikipedia.org | Mediates inflammatory extravasation. wikipedia.org |

| Activated T & B Lymphocytes | Induced upon activation. wikipedia.org | Facilitates migration to inflammatory sites. |

| Activated Th1 Cells | Preferentially expressed. wikipedia.org | Role in directing Th1-mediated immunity. |

| Regulatory T cells (Tregs) | Marks a functional subpopulation. nih.gov | Enhanced immunosuppressive function. nih.gov |

Functions in Embryonic Development and Cell Differentiation

Sialyl Lewis X, also known as stage-specific embryonic antigen 1 (SSEA-1), is involved in developmental processes. wikipedia.org During avian lymphoid cell development, the expression of Sialyl Lewis X is differentially regulated on maturing B and T cells. nih.gov For instance, immature B cell progenitors in chickens express Sialyl Lewis X as they migrate to the bursa of Fabricius. nih.gov This expression is later downregulated as the B cells mature. nih.gov These developmental switches in glycosylation suggest a role for Sialyl Lewis X in guiding B cell development. nih.gov

Sialyl Lewis X Lactose in Pathophysiological Research Models

Research on Sialyl Lewis X-Lactose in Inflammation Models

The involvement of Sialyl Lewis X (sLeX) structures in inflammation is primarily linked to their function as ligands for E-selectin and P-selectin, which are expressed on the surface of activated endothelial cells during an inflammatory response. This interaction is a crucial initial step in the process of leukocyte extravasation, where white blood cells move from the bloodstream into tissues to fight infection or injury.

In vitro Models of Inflamed Endothelium (e.g., HUVECs)

Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used in vitro model to simulate the inflamed endothelium. nih.govresearchgate.net When these cells are treated with inflammatory cytokines like TNF-α, they upregulate the expression of E-selectin on their surface. nih.govmdpi.com Research has demonstrated that molecules and cells expressing Sialyl Lewis X exhibit enhanced binding to these activated HUVECs. nih.govresearchgate.net

For instance, studies have utilized liposomes decorated with Sialyl Lewis X mimics to investigate targeted delivery to inflamed endothelial cells. researchgate.net These sLeX-decorated liposomes showed significantly higher uptake in cytokine-treated HUVECs compared to non-decorated liposomes, an interaction that was shown to be mediated by E-selectin. researchgate.net In one study, a liposome (B1194612) formulation decorated with a Sialyl Lewis X mimic demonstrated even more potent uptake by inflamed HUVECs than those decorated with the native sLeX structure. researchgate.net Similarly, complement inhibitors modified with sLeX moieties showed substantial binding to TNF-α-activated HUVECs, a binding that was blocked by anti-E-selectin antibodies. nih.gov These findings underscore the critical role of the Sialyl Lewis X-E-selectin binding axis in the initial adhesion of leukocytes to the blood vessel wall during inflammation.

| Model System | Key Findings | Reference |

| TNF-α-activated HUVECs | sLeX-decorated complement inhibitors show substantial, E-selectin-dependent binding. | nih.gov |

| Inflammatory cytokine-treated HUVECs | Liposomes decorated with sLeX mimics demonstrate high, E-selectin-mediated uptake. | researchgate.net |

| HUVECs in microfluidic chip | Liposomes with Sialyl Lewis X show increased uptake by activated endothelial cells under flow conditions. | mdpi.com |

Role in Modulating Inflammatory Cell Responses

The interaction between Sialyl Lewis X on leukocytes and selectins on endothelial cells is a key modulator of the inflammatory cascade. This adhesion is not static; it facilitates the "rolling" of leukocytes along the vessel wall, a prerequisite for their firm adhesion and subsequent transmigration into the inflamed tissue. mdpi.com While conventional Sialyl Lewis X is strongly associated with the inflammatory response, other related structures like sialyl 6-sulfo Lewis X are more involved in the routine homing of lymphocytes. glycoforum.gr.jp A marked increase in conventional Sialyl Lewis X expression is observed when lymphocytes are activated, suggesting its primary role in inflammation. glycoforum.gr.jp

Research using animal models of inflammation has further solidified this role. In a rat model of lung injury induced by cobra venom factor, complement inhibitors decorated with Sialyl Lewis X led to significantly greater reductions in neutrophil accumulation and fluid leakage compared to their non-sLeX-decorated counterparts. nih.gov This enhanced anti-inflammatory effect was linked to the increased localization of the sLeX-modified inhibitors to the activated lung vasculature in a P-selectin-dependent manner. nih.gov These studies highlight that targeting the sLeX-selectin interaction is a viable strategy for modulating inflammatory cell responses and reducing inflammation-mediated tissue damage. nih.govmdpi.com

Investigations into Sialyl Lewis X-Lactose in Cancer Pathogenesis

In the context of cancer, the aberrant expression of Sialyl Lewis X on the surface of tumor cells is a well-documented phenomenon associated with increased malignancy and metastatic potential. mdpi.comglycoforum.gr.jpnih.gov Cancer cells exploit the same sLeX-selectin adhesion mechanism used by leukocytes to facilitate their own spread throughout the body.

Mechanisms of Cancer Cell Adhesion and Metastasis in Preclinical Systems

The overexpression of Sialyl Lewis X on cancer cells allows them to mimic leukocytes, interacting with E-selectin expressed on endothelial cells. researchgate.netmdpi.com This interaction facilitates the adhesion of circulating tumor cells to the vascular endothelium of distant organs, a critical step in the metastatic cascade. nih.govresearchgate.netmdpi.com This process of adhesion and subsequent extravasation allows cancer cells to exit the bloodstream and form secondary tumors. mdpi.com

Numerous studies have demonstrated this mechanism. For example, forcing the expression of enzymes that synthesize sLeX in cancer cell lines leads to increased binding to E-selectin. plos.org In pancreatic cancer cell lines, overexpression of the sialyltransferase ST3Gal III resulted in increased sLeX levels, which correlated with enhanced binding to E-selectin. plos.org In vivo studies using mouse models have shown that cancer cells with high sLeX expression are significantly more metastatic than those with low or no expression. plos.orgexplorationpub.com The sialic acid blockade has been shown to reduce lung metastasis in a murine melanoma model. mdpi.com

| Cancer Type / Model | Mechanism | Key Findings | Reference |

| Pancreatic Cancer Cells | ST3Gal III Overexpression | Increased sLeX expression, enhanced E-selectin binding, and higher metastatic formation in mice. | plos.org |

| Colon Cancer Cells | Adhesion to Endothelium | sLeX/a ligands on cancer cells mediate adhesion to selectin-expressing vessels, promoting metastasis. | mdpi.comnih.gov |

| Mouse Melanoma Cells | α1-3 Fucosyltransferase 3 Transfection | High sLeX expression led to a highly metastatic phenotype. | explorationpub.com |

| Various Cancer Cell Lines | sLeX-Selectin Interaction | Mediates adhesion between tumor cells and vascular endothelium, facilitating metastasis. | nih.govresearchgate.net |

Association with Tumor Glycophenotypes and Progression

The expression of Sialyl Lewis X is a hallmark of an altered glycosylation profile, or "glycophenotype," in cancer cells. glycoforum.gr.jpthno.org The appearance of sLeX on tumor cells is often the result of changes in the expression and activity of specific glycosyltransferases, the enzymes responsible for building glycan structures. mdpi.commdpi.com For instance, the upregulation of sialyltransferases like ST3Gal III, ST3Gal4, and ST3Gal6, and certain fucosyltransferases, is linked to increased sLeX synthesis and a more aggressive cancer phenotype. mdpi.commdpi.complos.org

This altered glycophenotype is strongly associated with tumor progression and poor patient prognosis across a wide variety of cancers, including colon, pancreatic, breast, and lung cancer. glycoforum.gr.jpmdpi.commdpi.com The level of sLeX expression often correlates with tumor stage, invasiveness, and the likelihood of recurrence. mdpi.comwikipedia.org In colorectal cancer, for example, the appearance of sLeX is often due to the "incomplete synthesis" of more complex glycans that are typically found on normal epithelial cells. glycoforum.gr.jp This shift towards a simpler, sLeX-positive glycophenotype is an early event in carcinogenesis that is further amplified as the cancer progresses. glycoforum.gr.jpthno.org

Modulation of Cancer Cell Motility and Proliferation

Beyond its role in adhesion, Sialyl Lewis X also influences cancer cell behavior directly, promoting motility, invasion, and proliferation. mdpi.commdpi.com The binding of sLeX on cancer cells to E-selectin can trigger intracellular signaling pathways that enhance these malignant properties. nih.gov For example, E-selectin binding can activate the p38 MAPK signaling pathway in colon cancer cells, which in turn stimulates factors involved in actin reorganization, thereby increasing cell motility. nih.gov

Studies have shown that manipulating sLeX expression levels directly impacts cancer cell movement. In pancreatic and breast cancer cell lines, increased sLeX expression correlates with enhanced cell migration and invasion. mdpi.comresearchgate.net Conversely, reducing sLeX expression, for instance through the action of the sialidase NEU4, has been shown to decrease cancer cell attachment, migration, and proliferation. nih.gov Furthermore, several studies indicate that sLeX structures can promote motility and proliferation through selectin-independent mechanisms as well, suggesting a multifaceted role in driving cancer progression. mdpi.com

Studies on Host-Pathogen Interactions Involving Sialyl Lewis X-Lactose

The sLeX epitope serves as a binding site for a variety of pathogens, facilitating their adhesion to host cells, a critical first step in establishing an infection. mdpi.comnih.gov

Pseudomonas aeruginosa Binding in Respiratory Models

Pseudomonas aeruginosa is an opportunistic pathogen that causes significant respiratory infections, especially in individuals with compromised immune systems or conditions like cystic fibrosis. nih.govasm.org Research has shown that this bacterium can bind to mucins, the primary component of the mucus layer in the respiratory tract, through interactions with specific carbohydrate structures. nih.gov

Studies using neoglycoconjugates have identified sLeX as a major receptor for P. aeruginosa. oup.com Flow cytometry experiments demonstrated that P. aeruginosa binds effectively to sLeX conjugates. oup.com This interaction is often mediated by flagellar components of the bacterium. For instance, the flagellar cap protein, FliD, of the PAO1 strain of P. aeruginosa is involved in binding to both Lewis X and sLeX determinants on respiratory mucins. nih.gov The specificity of this binding highlights the sophisticated mechanisms pathogens have evolved to recognize and attach to host tissues. The role of sialic acid in this process is further supported by findings that the binding of P. aeruginosa to sLeX is more effectively inhibited by sialylated mucin glycopeptides than by neutral or sulfated ones. oup.com

Viral (e.g., Influenza, Mumps) and Bacterial (e.g., Mycobacterium tuberculosis, H. pylori) Adhesion Mechanisms

Sialyl Lewis X-Lactose is a common receptor for a wide range of pathogens, enabling their attachment to host cells and subsequent infection.

Viral Adhesion:

Influenza: Influenza viruses are well-known for their ability to bind to sialic acid-containing glycans on the surface of respiratory epithelial cells. rsc.org The viral hemagglutinin (HA) protein recognizes and attaches to these structures, initiating viral entry. While the primary receptor is sialic acid, the underlying glycan structure, including sLeX, influences binding specificity and viral tropism. frontiersin.org

Mumps: The mumps virus (MuV), which targets glandular tissues and the central nervous system, also utilizes sLeX as a receptor. nih.gov Glycan array screening has identified sLeX as a specific binding partner for the MuV hemagglutinin-neuraminidase (HN) protein. asm.org The recognition of sLeX, in addition to other sialylated glycans, may explain the characteristic tissue tropism and pathogenesis of the mumps virus. nih.gov

Bacterial Adhesion:

Mycobacterium tuberculosis: Research indicates that infection with M. tuberculosis, the bacterium that causes tuberculosis, leads to an upregulation of sLeX expression in the lung epithelium. mdpi.com This increased presentation of sLeX is observed across different mouse models and with different bacterial strains, suggesting it is a common host response. This pathogen-induced alteration of the host's glycosylation profile may create a more favorable environment for the bacterium to establish and maintain infection. mdpi.com

Helicobacter pylori: This bacterium, a primary cause of gastritis and stomach ulcers, adheres to the gastric mucosa by recognizing specific carbohydrate antigens. mdpi.com During infection and the resulting inflammation, the expression of sLeX increases in the gastric tissue. nih.gov H. pylori's sialic acid-binding adhesin (SabA) specifically recognizes and binds to sLeX, facilitating a tight and persistent colonization of the stomach lining. mdpi.comdiva-portal.org This interaction is considered a key factor in the chronicity of H. pylori infections. mdpi.com

Table 1: Pathogen Adhesion Involving Sialyl Lewis X

| Pathogen | Host Tissue/Cell | Adhesin | Key Finding |

|---|---|---|---|

| Pseudomonas aeruginosa | Respiratory Mucins | Flagellar Cap Protein (FliD) | FliD of strain PAO1 binds to sLeX determinants, facilitating adhesion to the respiratory tract. nih.gov |

| Influenza Virus | Respiratory Epithelium | Hemagglutinin (HA) | Binds to sialic acid-terminated glycans, including sLeX, to initiate infection. rsc.org |

| Mumps Virus | Glandular Tissue, CNS | Hemagglutinin-Neuraminidase (HN) | Recognizes sLeX as a receptor, which may contribute to its specific tissue tropism. nih.govasm.org |

| Mycobacterium tuberculosis | Lung Epithelium | Not specified | Infection upregulates sLeX expression on host cells, potentially aiding bacterial persistence. mdpi.com |

| Helicobacter pylori | Gastric Epithelium | Sialic acid-binding adhesin (SabA) | SabA binds to inflammation-induced sLeX, promoting chronic infection. nih.govmdpi.com |

Research into Glycosylation Aberrations in Disease States

Alterations in the glycosylation patterns of cell surface proteins and lipids are a hallmark of many diseases, including cancer. The expression of sLeX is often dramatically changed in pathological conditions.

Altered Sialyl Lewis X-Lactose Expression in Diseased Tissues and Cells

Cancer: Increased sLeX expression is observed in numerous cancers, including those of the colon, pancreas, breast, and lung. explorationpub.compnas.org This overexpression facilitates the adhesion of circulating cancer cells to E-selectin on endothelial cells, a critical step in the metastatic cascade. pnas.orgnih.gov For example, in colorectal cancer, the appearance of sLeX is often the result of "incomplete synthesis," where more complex glycans normally present on healthy epithelial cells are no longer fully formed. glycoforum.gr.jp Studies have also shown that sLeX can serve as a biomarker for certain cancers, such as pancreatic and breast cancer. explorationpub.com In a model of Parkinson's disease, the toxin MPTP was found to trigger an increase in proteins decorated with sLeX in the mouse brain, suggesting a role for this glycan in neuroinflammatory and neurodegenerative processes. nih.gov

Inflammatory Conditions: sLeX is also considered an inflammation-associated antigen. wikipedia.org For instance, in inflammatory bowel disease, sLeX expressed on mucosal cells can act as a ligand for neutrophils, sustaining the inflammatory state. nih.gov

Table 2: Altered Sialyl Lewis X Expression in Disease

| Disease | Tissue/Cell Type | Nature of Change | Associated Enzymes/Pathways |

|---|---|---|---|

| Colorectal Cancer | Colon Epithelial Cells | Upregulation | Reduced expression of enzymes for complex glycan synthesis (e.g., sulfotransferases); increased activity of fucosyltransferases (e.g., FUT6). mdpi.comnih.gov |

| Pancreatic Cancer | Pancreatic Adenocarcinoma Cells | Upregulation | Increased sLeX on glycoproteins like MUC1 and ceruloplasmin. explorationpub.com |

| Prostate Cancer | Metastatic Prostate Cancer Cells | Upregulation | Elevated levels of fucosyltransferases FT3, FT6, and FT7. pnas.org |

| Gastric Cancer | Gastric Carcinoma Cells | Upregulation | Often induced by H. pylori infection. researchgate.net |

| Parkinson's Disease (Model) | Mouse Striatum and Cortex | Upregulation | Increased expression of fucosyltransferase FUT7 following MPTP treatment. nih.gov |

| Inflammatory Bowel Disease | Intestinal Mucosal Cells | Upregulation | sLeX on CD44v6 acts as a ligand for neutrophils. nih.gov |

Epigenetic Regulation of Sialyl Lewis X-Lactose in Disease

The expression of sLeX is tightly controlled by the activity of specific glycosyltransferases, particularly sialyltransferases and fucosyltransferases, which catalyze the final steps of its synthesis. nih.govjst.go.jp The expression of the genes encoding these enzymes (glycogenes) is, in turn, subject to epigenetic regulation, including DNA methylation and histone modifications. mdpi.com

In many cancers, changes in the epigenetic landscape lead to the aberrant expression of these enzymes and, consequently, the display of cancer-associated glycans like sLeX. mdpi.com

DNA Methylation: The silencing of certain genes via hypermethylation of their promoter regions is a common mechanism for altered glycosylation in cancer. For example, in normal colon tissue, sLeX is often further modified into more complex structures like sialyl 6-sulfo Lewis X. In colorectal cancer, the gene for the sulfate (B86663) transporter responsible for this modification (SLC26A2) is often silenced by DNA hypermethylation. glycoforum.gr.jpmdpi.com This "incomplete synthesis" results in the accumulation and overexpression of the sLeX antigen. mdpi.com

Hypoxia-induced Transcription: The tumor microenvironment, which is often hypoxic (low in oxygen), can also drive changes in glycosylation. Hypoxia has been shown to induce the transcription of genes involved in sLeX synthesis, including fucosyltransferases (like FUT7) and sialyltransferases, further enhancing the expression of sLeX on advanced cancer cells. glycoforum.gr.jp

This epigenetic control provides a mechanism for the dynamic regulation of cell surface glycans in response to pathological stimuli, contributing to disease progression and representing a potential target for therapeutic intervention. mdpi.com

Chemical and Enzymatic Synthesis Methodologies for Sialyl Lewis X Lactose and Analogues

Classical Chemical Synthesis Strategies

The chemical synthesis of Sialyl Lewis X is a complex undertaking that requires precise control over the formation of multiple glycosidic bonds and the strategic use of protecting groups. researchgate.net Various approaches have been developed to assemble this intricate tetrasaccharide.

Stepwise Glycosylation Approaches

Stepwise glycosylation is a common strategy for the chemical synthesis of sLeX, involving the sequential addition of monosaccharide or disaccharide building blocks. researchgate.net The order of assembly can vary, leading to different synthetic routes. researchgate.netexplorationpub.com

One of the pioneering total chemical syntheses of sLeX was reported by Nicolaou and coworkers in 1991. explorationpub.com Their strategy involved the initial synthesis of a protected lactosamine unit, which was then fucosylated and subsequently sialylated. explorationpub.com Another approach, developed by Danishefsky and colleagues, started with the fucosylation of a glycal acceptor, followed by galactosylation and finally sialylation. explorationpub.com These stepwise methods allow for the controlled construction of the tetrasaccharide, but often involve numerous steps of protection and deprotection. researchgate.net

Different synthetic strategies for sLeX can be categorized based on the order of glycosylation, for instance:

Strategy 1 (BC + D + A): A protected lactosamine (BC) is first synthesized, followed by fucosylation (D) and then sialylation (A). explorationpub.com

Strategy 2 (A + B + C + D): Monosaccharides are added sequentially, for example, fucosylation followed by galactosylation and then sialylation to a glucosamine (B1671600) acceptor. explorationpub.com

Strategic Use of Protecting Groups and Glycosyl Donors

The success of a chemical synthesis of sLeX heavily relies on the strategic selection and manipulation of protecting groups to mask and unmask hydroxyl groups at specific positions. Orthogonal protecting groups, which can be removed under different conditions, are essential for regioselective glycosylations. explorationpub.com

The choice of glycosyl donor is also critical for achieving high stereoselectivity, particularly for the challenging α-sialylation and α-fucosylation steps. explorationpub.com For instance, the use of a sialic acid glycosyl donor with a phenylthio (PhS) group at the C-3 position can act as an auxiliary to control the α-selectivity through neighboring group participation. explorationpub.com Similarly, fucosyl fluoride (B91410) donors have been effectively used for α-fucosylation. explorationpub.com The combination of specific donors and acceptors, along with optimized reaction conditions, is key to overcoming the low α-selectivity often encountered in sialylation reactions. researchgate.net

| Glycosyl Donor Type | Leaving Group | Target Linkage | Reference |

| Galactosyl fluoride | Fluoride | β-galactosylation | explorationpub.com |

| Fucosyl fluoride | Fluoride | α-fucosylation | explorationpub.com |

| Sialyl phosphite | Phosphite | α-sialylation | researchgate.net |

| Sialyl chloride | Chloride | α-sialylation | explorationpub.com |

| Sialyl thioimidate | Thioimidate | α-sialylation | researchgate.net |

| Fucosyl thioglycoside | Phenylthio | α-fucosylation | nih.gov |

Synthesis of Sialyl Lewis X-Lactose Mimetics and Derivatives

To explore the structure-activity relationship and develop potential therapeutic agents, various mimetics and derivatives of sLeX have been synthesized. These analogues often feature modifications to the carbohydrate backbone or the replacement of certain sugar units with other chemical moieties.

One example is the synthesis of a sLeX mimetic derived from D-lactose. acs.orgnih.govacs.orgcapes.gov.br This synthesis involved a 14-step linear sequence, featuring the use of a per-O-acetylated lactosyl iodide as an activated glycosylating agent in a Koenigs-Knorr reaction, regioselective derivatization at the C-3' position of the galactose unit, and stereoselective construction of a fucose-α(1→6)-lactose linkage. acs.orgnih.govacs.orgcapes.gov.br Another study reported the synthesis of trifluorobutyrylated sLeX to investigate its effect on selectin-mediated cell adhesion. researchgate.net Furthermore, sulfated sLeX ganglioside analogues have been synthesized to elucidate the specific carbohydrate ligand structures for L-selectin. nih.gov The synthesis of these complex molecules often involves a combination of sophisticated chemical transformations, including selective protections, glycosylations, and deprotection steps. nih.gov

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a powerful alternative to chemical methods, leveraging the high regio- and stereospecificity of glycosyltransferases to construct complex oligosaccharides like sLeX without the need for extensive protecting group manipulations. researchgate.netexplorationpub.com

Chemoenzymatic Synthesis Protocols

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods. researchgate.net This approach typically involves the chemical synthesis of a core structure or a modified substrate, which is then elaborated using specific glycosyltransferases. This strategy is particularly useful for producing sLeX derivatives with non-natural modifications. researchgate.netrsc.org

For instance, a chemoenzymatic approach can be used to synthesize sLeX with various sialic acid forms. researchgate.netresearchgate.net This often starts with the chemical or enzymatic synthesis of modified sialic acid precursors, which are then enzymatically transferred to an acceptor. researchgate.net One-pot multi-enzyme (OPME) systems have been developed to streamline these syntheses, where multiple enzymatic reactions are carried out in a single reaction vessel. rsc.org This can include in situ generation and recycling of expensive sugar nucleotide donors like GDP-fucose. researchgate.net Chemoenzymatic strategies have also been successfully applied to the synthesis of complex glycopeptides containing the sLeX motif, which are crucial for studying protein-carbohydrate interactions. researchgate.net

Development of Multivalent Sialyl Lewis X-Lactose Conjugates

The development of multivalent Sialyl Lewis X-Lactose conjugates is a significant area of research, driven by the need to enhance the binding affinity of this tetrasaccharide to its target receptors, primarily the selectins. d-nb.info Multivalency, the simultaneous presentation of multiple copies of a ligand, can lead to a substantial increase in binding strength (avidity) compared to the corresponding monovalent ligand. oup.com Various strategies have been employed to synthesize these multivalent structures, ranging from conjugation to peptides and polymers to their incorporation into liposomes.

One approach involves the synthesis of di- and trivalent Sialyl Lewis X-Lactose peptides. oup.com For instance, glycopeptides with two or three Sialyl Lewis X moieties have been synthesized. oup.com These constructs have demonstrated enhanced inhibition of E-selectin-mediated cell adhesion compared to the monovalent Sialyl Lewis X. oup.com The inhibition efficiency has been shown to increase with the number of Sialyl Lewis X units, with trivalent peptides being more potent than divalent ones. oup.com

Another strategy is the chemoenzymatic synthesis of Sialyl Lewis X conjugates on polymeric scaffolds, such as chitosan. researchgate.net This method combines chemical modifications with enzymatic glycosylations to introduce the Sialyl Lewis X epitope onto the polymer backbone. researchgate.net This approach has resulted in anti-inflammatory agents with significant inhibitory potential against selectins. researchgate.net Similarly, β-cyclodextrin has been used as a scaffold to construct multivalent Sialyl Lewis X tetrasaccharides through enzymatic galactosylation, fucosylation, and sialylation of core N-acetylglucosamine (GlcNAc) units. researchgate.net

Liposomes decorated with Sialyl Lewis X have also been developed as potent multivalent inhibitors. oup.com By controlling the molar ratio of the Sialyl Lewis X-lipid conjugate during liposome (B1194612) preparation, the density of the glycoligand on the liposome surface can be varied. oup.com These Sialyl Lewis X-bearing liposomes have shown a dramatically enhanced inhibitory effect on E-selectin-mediated cell adhesion, orders of magnitude higher than monovalent or even di- and trivalent peptide conjugates. oup.com

The synthesis of fluorescently labeled bivalent Sialyl Lewis X conjugates has also been reported. d-nb.info These molecules serve as valuable probes for studying selectin-carbohydrate interactions and for visualizing the localization of selectins on cell surfaces. d-nb.info The chemoenzymatic synthesis of these labeled conjugates has been successfully demonstrated, and their utility in cell-staining assays has been confirmed. d-nb.info

Table 1: Examples of Multivalent Sialyl Lewis X-Lactose Conjugates and their Properties

| Conjugate Type | Scaffold | Valency | Key Findings | Reference(s) |

| Glycopeptide | Peptide | Divalent, Trivalent | Increased inhibition of E-selectin mediated adhesion with higher valency. | oup.com |

| Polymeric Conjugate | Chitosan | Polyvalent | Effective selectin-binding anti-inflammatory agents. | researchgate.net |

| Cyclodextrin Conjugate | β-Cyclodextrin | Heptavalent | Successful enzymatic construction of multivalent sLex. | researchgate.net |

| Liposomal Conjugate | Liposome | Polyvalent | Dramatically enhanced inhibition efficiency compared to smaller conjugates. | oup.com |

| Fluorescent Conjugate | Bivalent sLex | Divalent | Useful as probes for studying selectin interactions and for cell staining. | d-nb.info |

Design and Synthesis of Modified Sialyl Lewis X-Lactose Structures (e.g., Sulfated, Fluorinated)

To improve the biological activity, stability, and selectivity of Sialyl Lewis X-Lactose, various modified analogues have been designed and synthesized. These modifications often involve the introduction of sulfate (B86663) or fluorine groups at specific positions within the tetrasaccharide structure.

Sulfated Sialyl Lewis X-Lactose Analogues

Sulfation of Sialyl Lewis X has been a key strategy to enhance its binding affinity, particularly to L-selectin. explorationpub.com Several sulfated analogues have been synthesized, including those with sulfate groups at the C-6 of GlcNAc (6-sulfo-sLex), the C-6 of galactose (6'-sulfo-sLex), and both positions (6,6'-bisulfo-sLex). explorationpub.comnih.gov Among these, 6-sulfo-sLex has been identified as a significant ligand for L-selectin. explorationpub.com

The synthesis of these sulfated structures can be achieved through both chemical and chemoenzymatic methods. nih.govresearchgate.netrsc.org Chemical synthesis involves a multi-step process with protection and deprotection steps to regioselectively introduce the sulfate groups. nih.gov Chemoenzymatic approaches offer a more streamlined process. researchgate.netrsc.org For example, a bacterial sialyltransferase mutant has been utilized in a one-pot multienzyme (OPME) sialylation system to synthesize various O-sulfated Sialyl Lewis X antigens. rsc.org This system can accommodate different sialic acid forms and O-sulfation at various locations. rsc.org Another chemoenzymatic strategy involves the use of human sulfotransferases to introduce sulfate groups onto the glycan backbone, followed by enzymatic sialylation. researchgate.net

Fluorinated Sialyl Lewis X-Lactose Analogues

Fluorination of Sialyl Lewis X is another important modification aimed at enhancing metabolic stability and modulating binding affinity. google.comnih.gov The introduction of fluorine atoms, which are similar in size to hydrogen but have high electronegativity, can influence the conformation and electronic properties of the molecule.

The synthesis of fluorinated Sialyl Lewis X derivatives has been explored, with a focus on modifying the fucose residue. google.com For instance, analogues with a fluorine atom at the 2-position of fucose have been synthesized. google.com The rationale behind this modification is to create a more stable analogue, as the fucose residue can be susceptible to enzymatic cleavage by α-1,3-fucosidase. google.com

The synthesis of these fluorinated compounds presents significant challenges, particularly the stereospecific introduction of the fluorine-containing fucose into the sugar chain. google.com Despite these difficulties, methods have been developed for the synthesis of such analogues. google.com Additionally, fluorinated C-mannopeptides have been synthesized as mimics of Sialyl Lewis X. nih.gov These compounds, which are difluorinated analogues of previously reported glycopeptides, have shown inhibitory activity against E- and P-selectin. nih.gov

Table 2: Examples of Modified Sialyl Lewis X-Lactose Analogues

| Modification | Analogue Name | Position of Modification | Synthetic Approach | Key Findings | Reference(s) |

| Sulfation | 6-sulfo-sLex | C-6 of GlcNAc | Chemoenzymatic | Enhanced binding to L-selectin. | explorationpub.comresearchgate.net |

| Sulfation | 6'-sulfo-sLex | C-6 of Galactose | Chemical, Chemoenzymatic | Investigated for L-selectin binding. | explorationpub.comnih.gov |

| Sulfation | 6,6'-bisulfo-sLex | C-6 of GlcNAc and Galactose | Chemical | Synthesized to clarify L-selectin ligand structure. | nih.gov |

| Fluorination | 2-Fluoro-fucose sLex | C-2 of Fucose | Chemical | Designed for increased metabolic stability. | google.com |

| Fluorination | Difluorinated C-mannopeptide | N/A (sLex mimic) | Chemical | Inhibitory activity against E- and P-selectin. | nih.gov |

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| Sialyl Lewis X (sLex) | N-acetylneuraminyl-α(2→3)-galactosyl-β(1→4)-[fucosyl-α(1→3)]-N-acetylglucosamine |

| Sialyl Lewis X-Lactose | N-acetylneuraminyl-α(2→3)-galactosyl-β(1→4)-[fucosyl-α(1→3)]-glucose |

| 6-sulfo-sLex | N-acetylneuraminyl-α(2→3)-galactosyl-β(1→4)-[fucosyl-α(1→3)]-6-sulfo-N-acetylglucosamine |

| 6'-sulfo-sLex | N-acetylneuraminyl-α(2→3)-(6-sulfo)galactosyl-β(1→4)-[fucosyl-α(1→3)]-N-acetylglucosamine |

| 6,6'-bisulfo-sLex | N-acetylneuraminyl-α(2→3)-(6-sulfo)galactosyl-β(1→4)-[fucosyl-α(1→3)]-6-sulfo-N-acetylglucosamine |

| GlcNAc | N-acetylglucosamine |

| Gal | Galactose |

| Fuc | Fucose |

| Neu5Ac | N-acetylneuraminic acid |

| UDP-Gal | Uridine diphosphate (B83284) galactose |

| CMP-Neu5Ac | Cytidine monophosphate N-acetylneuraminic acid |

| GDP-Fuc | Guanosine diphosphate fucose |

Advanced Analytical Techniques for Sialyl Lewis X Lactose Structural Elucidation and Detection

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Analysis

Molecular dynamics simulations based on NMR data have revealed that the Neu5Acα(2-3)Gal segment of Sialyl Lewis X can exist in multiple conformational states in solution. researchgate.net These studies, combined with NMR experiments, help in understanding the flexibility of the molecule and how its conformation might change upon binding to its biological receptors, such as E-selectin. nih.govresearchgate.net A structural-reporter-group concept utilizing 1H NMR has also been developed to probe the core conformation of Sialyl Lewis X mimetics, providing insights into the stabilizing interactions within the molecule. mdpi.com

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques are indispensable for resolving the complex proton and carbon spectra of Sialyl Lewis X-Lactose, enabling the unambiguous assignment of chemical shifts and the determination of through-bond and through-space connectivities.

Key 2D NMR experiments used in the analysis of Sialyl Lewis X-Lactose include:

COSY (Correlation Spectroscopy): Establishes proton-proton scalar couplings within each monosaccharide residue, aiding in the assignment of the spin systems. oup.com

TOCSY (Total Correlation Spectroscopy): Reveals the entire spin system of a monosaccharide residue, from the anomeric proton to the protons on the exocyclic methylene (B1212753) group. oup.comresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, facilitating the assignment of the carbon spectrum. oup.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing critical information for determining the glycosidic linkage positions. oup.com

The application of these 2D NMR techniques has been fundamental in the structural analysis of both synthetic and naturally occurring Sialyl Lewis X-containing oligosaccharides. explorationpub.comacs.org

Table 1: Key 2D NMR Techniques for Sialyl Lewis X-Lactose Analysis

| Technique | Information Provided | Application in Sialyl Lewis X-Lactose Analysis |

| COSY | J-coupling between adjacent protons | Assigning proton signals within each sugar residue |

| TOCSY | Complete spin systems of individual monosaccharides | Differentiating between the four sugar units |

| NOESY | Through-space proton-proton proximities | Determining the 3D conformation and linkage geometry |

| HMQC/HSQC | Direct proton-carbon correlations (¹JCH) | Assigning carbon signals |

| HMBC | Long-range proton-carbon correlations (²JCH, ³JCH) | Confirming glycosidic linkage positions |

Mass Spectrometry-Based Methods for Glycan Characterization

Mass spectrometry (MS) is a cornerstone for the characterization of Sialyl Lewis X-Lactose, offering high sensitivity for determining its molecular weight and for sequencing the glycan chain. Due to the labile nature of the sialic acid residue, specific derivatization and ionization techniques are often employed to obtain robust data. explorationpub.comnih.gov

MALDI-TOF MS and LC-MS for Oligosaccharide Profiling

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a high-throughput technique widely used for profiling complex mixtures of glycans, including those containing the Sialyl Lewis X motif. oup.comoup.commdpi.com It provides rapid determination of the molecular weights of different glycoforms present in a sample. oup.com For enhanced sensitivity and to prevent the loss of the labile sialic acid during analysis, derivatization methods such as permethylation or esterification are commonly used. explorationpub.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for analyzing the isomeric complexity of Sialyl Lewis X-containing glycans. nih.govmdpi.com Porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) columns are often used to separate different isomers before they are introduced into the mass spectrometer. nih.govmdpi.com LC-MS enables the profiling of N-glycans from biological samples, where changes in the abundance of Sialyl Lewis X-containing structures can be quantified. mdpi.com

Fragmentation Analysis for Linkage Determination

Tandem mass spectrometry (MS/MS) is crucial for determining the sequence and linkage of the monosaccharides in Sialyl Lewis X-Lactose. By inducing fragmentation of the parent ion, a characteristic pattern of product ions is generated that provides structural information. explorationpub.com

Collision-Induced Dissociation (CID) is a common fragmentation method that can differentiate between linkage isomers based on the relative intensities of the fragment ions. nih.govresearchgate.net For instance, the fragmentation patterns can distinguish between α2-3 and α2-6 linked sialic acids. mdpi.comwiley-vch.de More advanced fragmentation techniques like Electronic Excitation Dissociation (EED) can provide detailed structural characterization by inducing both glycosidic and cross-ring cleavages. researchgate.net The analysis of fragment ions, such as the B- and Y-type ions, allows for the de novo sequencing of the glycan. biorxiv.org

Table 2: Common Fragment Ions in MS/MS of Sialyl Lewis X-Lactose

| Ion Type | Description | Structural Information |

| B-ions | Fragments containing the non-reducing end | Provides sequence information from the non-reducing terminus |

| Y-ions | Fragments containing the reducing end | Provides sequence information from the reducing terminus |

| Cross-ring fragments | Result from cleavage of bonds within a monosaccharide ring | Helps in determining the linkage positions |

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is an essential technique for the purification and purity assessment of Sialyl Lewis X-Lactose. nih.govmdpi.com Purity is often determined by HPLC, with commercially available standards typically exceeding 95% or 97% purity. researchgate.net

HPLC is also instrumental in the separation of structural isomers. For instance, anion-exchange HPLC can be used to separate acidic glycans based on the number of sialic acid or sulfate (B86663) groups. nih.gov Normal-phase and reversed-phase HPLC are also employed to separate isomers and to purify synthetic Sialyl Lewis X and its derivatives. oup.comnih.gov The separation of linkage isomers, such as 3'-sialyllactose (B164678) and 6'-sialyllactose, is a common application of HPLC in glycan analysis. nih.govgoogle.com

Glycan Array Technologies for Binding Specificity Profiling

Glycan array technology provides a high-throughput platform to investigate the binding specificity of Sialyl Lewis X-Lactose with a wide range of proteins, such as lectins, antibodies, and viral proteins. nih.govmdpi.comoup.com In this technique, a library of different glycans, including Sialyl Lewis X, is immobilized on a solid surface, which is then incubated with a fluorescently labeled protein of interest. nih.gov

The intensity of the fluorescence at each spot on the array indicates the binding affinity of the protein for that specific glycan. frontiersin.org Glycan array studies have been crucial in demonstrating the specific recognition of the Sialyl Lewis X structure by selectins and in understanding the role of fucosylation in this interaction. oup.com For example, these arrays can show that the non-fucosylated precursor has significantly lower binding affinity. oup.com This technology has also been used to probe the receptor binding specificity of influenza viruses, revealing preferences for certain sialylated and fucosylated structures. mdpi.comnih.gov

Immunochemical and Flow Cytometry Approaches for Cellular Expression Studies

Immunochemical methods, coupled with the quantitative power of flow cytometry, provide a robust framework for investigating the expression of Sialyl Lewis X (sLex) on various cell types. These techniques rely on the high specificity of antibodies and lectins that recognize and bind to the sLex carbohydrate epitope.

A variety of monoclonal antibodies have been developed to specifically target the sLex antigen. These antibodies are instrumental in identifying the presence and localization of Sialyl Lewis X-Lactose on glycoproteins and glycolipids on the cell surface. explorationpub.com For instance, antibodies such as anti-Sialyl Lewis X (clone CSLEX-1) and KM-93 are widely used in research. nih.gov These immunochemical reagents can be employed in a range of applications, including immunohistochemistry for tissue staining, and western blotting for identifying sLex-carrying proteins. biocompare.comnih.gov

Flow cytometry is a particularly powerful technique for the quantitative analysis of sLex expression on individual cells within a population. oup.com In this method, cells are incubated with a fluorescently labeled antibody or lectin specific for sLex. The cells are then passed through a laser beam, and the fluorescence emitted by each cell is detected. This allows for the precise measurement of the amount of sLex on the surface of thousands of cells per second.

Research has demonstrated the utility of flow cytometry in identifying subpopulations of cells with varying levels of sLex expression. For example, studies on monocytes have used flow cytometry to identify a subpopulation with higher expression of Sialyl Lewis-X, which also exhibited an increased capacity for oxidative burst. nih.gov In the context of cancer biology, flow cytometry has been employed to quantify sLex expression on tumor cells. embopress.org Mouse melanoma B16-F1 cells, for instance, were sorted into different groups based on their sLex expression levels using fluorescence-activated cell sorting (FACS), a specialized type of flow cytometry. embopress.org

The binding of Pseudomonas aeruginosa to neoglycoconjugates bearing the sialyl-Lewis x determinant has also been quantified using flow cytometry, highlighting the role of this glycan in pathogen interactions. oup.com

In addition to antibodies, lectins are valuable tools for detecting sLex. Lectins are carbohydrate-binding proteins that can distinguish between different glycan structures. For example, lectins from Maackia amurensis (MAL) and Sambucus nigra (SNA) are used to differentiate between α2,3- and α2,6-linked sialic acids, respectively, providing more detailed structural information about the sialylated glycans present on the cell surface. mdpi.commdpi.com Lectin-based assays, including lectin microarrays, offer a high-throughput method for profiling the glycosylation patterns of cells and purified glycoproteins. nih.govfrontiersin.org

The combination of immunochemical reagents and flow cytometry has been crucial in linking the expression of Sialyl Lewis X to specific cellular functions and disease states. Studies have shown a correlation between the level of sLex expression on cancer cells and their metastatic potential. nih.gov The interaction between sLex on tumor cells and selectins on endothelial cells is a critical step in the process of metastasis. embopress.org

The following tables summarize some of the key immunochemical reagents used in the study of Sialyl Lewis X-Lactose cellular expression.

Table 1: Monoclonal Antibodies for Sialyl Lewis X Detection This table is interactive. Click on the headers to sort.

| Antibody | Clone | Isotype | Applications |

|---|---|---|---|

| Anti-Sialyl Lewis X | CSLEX-1 | IgM | Flow Cytometry, Immunohistochemistry, Western Blotting |

| Anti-Sialyl Lewis X | KM-93 | IgM | Flow Cytometry, Immunohistochemistry |

| Anti-CD15s | --- | IgM | Flow Cytometry, Confocal Microscopy, Immunoprecipitation |

| Anti-Sialyl Lewis A | 1H4 | --- | Immunohistochemistry, Flow Cytometry |

Data sourced from multiple research articles and commercial suppliers. nih.govbiocompare.commybiosource.com

Table 2: Lectins for Sialylated Glycan Analysis This table is interactive. Click on the headers to sort.

| Lectin | Abbreviation | Specificity | Applications |

|---|---|---|---|

| Maackia amurensis Lectin | MAL | α2,3-linked Sialic Acid | Flow Cytometry, Lectin Blotting, Histochemistry |

| Sambucus nigra Agglutinin | SNA | α2,6-linked Sialic Acid | Flow Cytometry, Lectin Blotting, Histochemistry |

| Lotus tetragonolobus Lectin | --- | α1-3 linked Fucose | Glycomic Analysis |

Data sourced from various studies on glycan analysis. explorationpub.commdpi.commdpi.com

Computational Studies and Conformational Analysis of Sialyl Lewis X Lactose

Molecular Dynamics Simulations for Understanding Conformational Landscapes

Molecular dynamics (MD) simulations have provided significant insights into the conformational flexibility of Sialyl Lewis X in aqueous solution. These studies reveal that the molecule is not static but rather exists as an ensemble of interconverting conformers.

An exhaustive conformational analysis coupled with long MD simulations has shown that the NeuNAcα(2-3)Gal linkage is particularly flexible. nih.gov In an unbound state in aqueous solution, this glycosidic bond predominantly populates three distinct conformational regions in the (Φ,Ψ) plane, with a population ratio of approximately 1:8:1. nih.gov Each of these conformational states is stabilized by specific hydrogen bonding patterns between the N-acetylneuraminic acid (NeuNAc) and galactose (Gal) residues. nih.gov

In contrast, the Gal-GlcNAc-Fuc segment of Sialyl Lewis X exhibits its own set of conformational possibilities, with studies indicating it can exist in four different conformational states. nih.gov The N-acetyl group (NHAc) of the N-acetylglucosamine (GlcNAc) residue is hypothesized to play a critical role in stabilizing the bioactive conformation by sterically encouraging the fucose (Fuc) residue to position itself underneath the galactose moiety. mdpi.com This arrangement is crucial for proper presentation of the key binding epitopes to its protein receptors.

The conformational landscape of Lewis X, a core component of Sialyl Lewis X, has also been a subject of extensive MD simulations. While it predominantly adopts a rigid, "closed" conformation in solution, these simulations have revealed the existence of transient, higher-energy "open" conformations. researchgate.net These less common conformations are thought to be critical for binding to certain pathogen lectins, and their formation can be facilitated by the distortion of the central GlcNAc ring. researchgate.net

A summary of key dihedral angles and their populations from MD simulations is presented below.

| Glycosidic Linkage | Dihedral Angles (Φ, Ψ) | Predominant Conformations | Key Stabilizing Interactions |

| NeuNAcα(2-3)Gal | (Φ, Ψ) | Three distinct regions (1:8:1 population ratio) nih.gov | Specific hydrogen bonds between NeuNAc and Gal residues nih.gov |

| Galβ1-4GlcNAc | (Φ, Ψ) | Multiple states contributing to overall flexibility | Intramolecular hydrogen bonding |

| Fucα1-3GlcNAc | (Φ, Ψ) | Influenced by the NHAc group of GlcNAc | Steric interactions and non-conventional hydrogen bonds mdpi.com |

In silico Docking Studies of Sialyl Lewis X-Lactose-Protein Interactions

In silico docking studies have been instrumental in visualizing and understanding how Sialyl Lewis X-Lactose interacts with its primary biological targets, the selectins (E-, P-, and L-selectin). These computational experiments simulate the binding process and predict the most favorable binding poses of the ligand within the protein's binding site.

Docking studies have revealed that not all of the solution-state conformations of Sialyl Lewis X are capable of binding to E-selectin. nih.gov Only a subset of the conformational ensemble possesses the correct geometry to fit into the binding pocket without significant steric clashes. nih.gov In the bound state, the Gal-GlcNAc-Fuc segment typically adopts a single, unique conformation. nih.gov Interestingly, MD simulations of the Sialyl Lewis X-E-selectin complex have shown a significant conformational adjustment of two lysine (B10760008) residues in the binding site, which move closer to the ligand than observed in static X-ray crystal structures. nih.gov This finding helps to reconcile discrepancies between crystallographic and NMR data. nih.gov

The binding of Sialyl Lewis X to other proteins, such as the serine-rich repeat adhesin SrpA from Streptococcus sanguinis, has also been investigated. rcsb.org Co-crystal structures reveal that the sialoglycan binding site of SrpA is considerably larger than the Sialyl Lewis X tetrasaccharide itself, suggesting that the physiological interaction might involve multivalency or binding to a larger glycan structure. rcsb.org

Computational studies on Sialyl Lewis X mimetics have also provided valuable insights. For instance, a mimetic where the terminal neuraminic acid was replaced with a 3'-(1-carboxy)ethyl group showed enhanced binding to E-selectin. researchgate.net MD simulations suggested that the terminally branched methyl group of this mimetic is oriented towards the bulk solvent upon binding, an entropically unfavorable state. researchgate.net This is thought to create a hydrophobic effect that pushes the mimetic deeper into the binding pocket, thereby increasing the likelihood of forming stable hydrogen bonds. researchgate.net

The following table summarizes key interactions observed in docking studies.

| Protein Target | Key Interacting Residues (Sialyl Lewis X) | Predicted Nature of Interaction |

| E-selectin | Fucose, Galactose, Sialic Acid | Calcium-mediated hydrogen bonds, van der Waals contacts nih.gov |

| SrpA | Sialic Acid, Galactose | Hydrogen bonding and electrostatic interactions rcsb.org |

Structure-Activity Relationship (SAR) Derivation through Computational Methods

Computational methods are pivotal in deriving structure-activity relationships (SAR) for Sialyl Lewis X and its analogs. By systematically modifying the structure of the ligand in silico and predicting the effect on binding affinity, researchers can identify the key chemical features responsible for biological activity.

A key hypothesis in the SAR of Sialyl Lewis X is the role of the GlcNAc's N-acetyl group in pre-organizing the molecule into its bioactive conformation. mdpi.com To test this, computational and experimental studies have been performed on mimetics where the GlcNAc is replaced by a (R,R)-1,2-cyclohexanediol scaffold. mdpi.com By introducing various alkyl and aryl substituents adjacent to the fucose linkage point on this scaffold, the relationship between the core conformation and binding affinity can be systematically explored. mdpi.com

A useful tool in these SAR studies has been the application of a ¹H NMR structural-reporter-group concept. mdpi.com It has been demonstrated that the chemical shift of the H-C5 proton of the fucose residue is a sensitive indicator of the spatial orientation of the fucose relative to the galactose. mdpi.com This allows for a quantitative assessment of how different chemical modifications contribute to the stabilization of the bioactive core conformation. mdpi.com

These computational SAR studies guide the rational design of Sialyl Lewis X mimetics with improved properties, such as enhanced binding affinity or better synthetic accessibility.

Theoretical Prediction of Sialyl Lewis X-Lactose Binding Affinities

The accurate theoretical prediction of binding affinities for flexible ligands like Sialyl Lewis X-Lactose is a significant challenge in computational chemistry. It requires methods that can account for both the enthalpic and entropic contributions to binding.

One of the major hurdles in predicting the binding affinity of carbohydrates is the large desolvation penalty. Carbohydrates are typically highly solvated, and a significant amount of energy is required to strip the water molecules from both the ligand and the protein's binding site before binding can occur. For Sialyl Lewis X binding to E-selectin, this desolvation penalty can be as high as 26 kJ/mol⁻¹, a substantial energy barrier that must be overcome by favorable binding interactions. mdpi.com

Computational models are being developed to predict the bioactive conformations and, subsequently, the binding affinities. researchgate.net These models often combine molecular mechanics force fields with methods to calculate free energy, such as free energy perturbation (FEP) or thermodynamic integration (TI). While computationally intensive, these methods can provide quantitative predictions of how modifications to the Sialyl Lewis X structure will affect its binding affinity for target proteins. These predictions are crucial for prioritizing the synthesis of novel mimetics in drug discovery programs.

| Compound | Target | Predicted Binding Contribution | Computational Method |

| Sialyl Lewis X | E-selectin | High desolvation penalty (~26 kJ/mol⁻¹) mdpi.com | Thermodynamic Analysis |

| 3'-CE sLeX mimic | E-selectin | Favorable hydrophobic effect from terminal methyl group researchgate.net | Molecular Dynamics Simulations |

Emerging Research Frontiers and Future Directions for Sialyl Lewis X Lactose in Glycobiological Research

Engineering of Glycan-Mediated Biological Processes

The ability to manipulate the presentation of specific glycans on the cell surface, a field known as glycan engineering, offers a powerful tool to investigate and control biological functions. Metabolic oligosaccharide engineering (MOE) has emerged as a key strategy in this domain. This technique involves introducing synthetic, non-natural monosaccharide analogs into cellular biosynthetic pathways. nih.gov These analogs are processed by the cell's enzymatic machinery and incorporated into cell surface glycoconjugates, leading to the display of modified glycans. nih.gov

Research has demonstrated that this approach can be used to modulate the expression of Sialyl Lewis X (sLeX) and, consequently, cell adhesion properties. For instance, treating human acute myeloid leukemia (HL-60) cells with certain peracetylated N-acyl-D-mannosamine analogs has been shown to significantly increase the cell surface expression of sLeX. researchgate.netbiorxiv.org This enhanced presentation of sLeX leads to a corresponding increase in the adhesion of these cells to E-selectin. researchgate.netbiorxiv.org This methodology holds promise for addressing conditions characterized by deficient leukocyte adhesion, such as Leukocyte Adhesion Deficiency-II (LAD-II), by pharmacologically enhancing sLeX expression and restoring normal immune cell trafficking. biorxiv.org

Conversely, glycan engineering can also be employed to inhibit sLeX-mediated interactions. By introducing different sugar analogs, it is possible to disrupt the normal synthesis of sLeX, leading to reduced binding to selectins. nih.gov This has potential therapeutic implications for chronic inflammatory diseases where excessive leukocyte recruitment contributes to pathology. researchgate.net